2-O-甲基-β-D-N-乙酰神经氨酸甲酯

描述

Synthesis Analysis

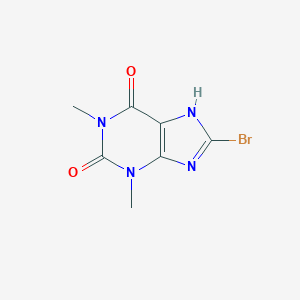

The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester typically involves the use of N-acetylneuraminic acid or its derivatives as starting materials. Complex synthetic routes have been developed to introduce specific functional groups at targeted positions. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside has been used as a starting material for various derivatization reactions leading to the synthesis of specific N-acetylneuraminic acid analogues, showcasing the versatility and complexity of synthetic methodologies in accessing sialic acid derivatives (Schreiner, Zbiral, & Christian, 1990).

Molecular Structure Analysis

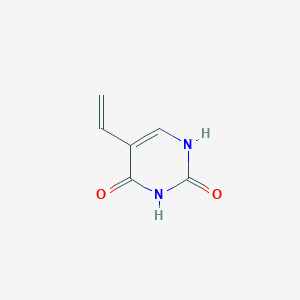

The crystal structure of the methyl ester of N-acetylneuraminic acid monohydrate has been determined, revealing significant insights into its three-dimensional arrangement. The structure is characterized by an extensive system of inter- and intramolecular hydrogen bonds, which stabilizes the molecule within the crystal lattice. This molecular arrangement provides crucial information on the stereochemistry and reactivity of sialic acid derivatives (O'Connell, 1973).

Chemical Reactions and Properties

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester participates in various chemical reactions, reflecting its reactivity and potential as a biochemical tool. For example, its transformation into 2,3-dehydro-2-deoxy-N-acetylneuraminic acid methyl ester under specific conditions illustrates its chemical versatility and the possibility of generating neuraminidase inhibitors, showcasing the derivative's relevance in medicinal chemistry (Kumar et al., 1981).

科学研究应用

化学改性和聚合物应用

生物聚合物的化学改性,如木聚糖衍生物,突出了创造具有独特性质的特定酯的潜力。Petzold-Welcke 等人 (2014) 的研究讨论了木聚糖的化学改性,这是一个与了解 2-O-甲基-β-D-N-乙酰神经氨酸甲酯如何被使用的相关过程。改性包括创建生物聚合物醚和酯,根据官能团、取代度和取代模式得到特定的性质。这项研究表明,由于改性木聚糖能够形成纳米颗粒并表现出抗菌性能,因此在药物递送和作为各种工业应用中的添加剂方面具有应用前景 (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T.)。

酯类的分析技术

快速甲醇化脂肪和油脂形成脂肪酸甲酯的过程对于分析化学和生物柴油生产至关重要。Bannon 等人 (1982) 的研究对这些方法进行了全面的回顾和调查,强调了对 2-O-甲基-β-D-N-乙酰神经氨酸甲酯等化合物进行准确可靠分析的重要性。这项工作强调了此类酯类在分析和工业过程中的相关性,并提供了关于其识别和定量方法的方法论见解 (Bannon, C., Breen, G. J., Craske, J., Trong Hai, N., Harper, N. L., & O'Rourke, K. L.)。

环境影响和生物降解

脂肪酸甲酯 (FAME) 在土壤和地下水中的自然衰减和生物降解证明了甲酯的环境方面。Thomas 等人 (2017) 探讨了 FAME 的归宿和影响,包括与生物柴油相关的 FAME,强调了它们的生物降解性和在环境环境中自然衰减的潜力。这项研究指出了与甲酯的使用和处置相关的生态考虑,包括 2-O-甲基-β-D-N-乙酰神经氨酸甲酯,尤其是在可再生燃料及其环境影响方面 (Thomas, A. O., Leahy, M., Smith, J. W. N., & Spence, M.)。

未来方向

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is expected to continue playing a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases . It is also expected to be used in studies assessing the binding of influenza virus hemagglutinin .

属性

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTJXQQVMKZKQA-GRRZBWEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)